tert-Butyl (1-methyl-1H-indol-3-yl)carbamate
CAS No.: 933800-38-5
Cat. No.: VC5185150
Molecular Formula: C14H18N2O2
Molecular Weight: 246.31
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 933800-38-5 |
---|---|
Molecular Formula | C14H18N2O2 |
Molecular Weight | 246.31 |
IUPAC Name | tert-butyl N-(1-methylindol-3-yl)carbamate |
Standard InChI | InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)15-11-9-16(4)12-8-6-5-7-10(11)12/h5-9H,1-4H3,(H,15,17) |
Standard InChI Key | WFQKWCNYWCUWSN-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1=CN(C2=CC=CC=C21)C |
Introduction
Chemical Synthesis and Optimization
Synthetic Routes
The synthesis of tert-butyl (1-methyl-1H-indol-3-yl)carbamate typically begins with functionalization of the indole scaffold. A widely adapted strategy involves electrophilic substitution at the 3-position of 1-methylindole, followed by carbamate installation. One plausible method, inferred from analogous syntheses , proceeds as follows:
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Starting Material Preparation: 1-Methylindole is synthesized via N-methylation of indole using methyl iodide under basic conditions .
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Electrophilic Boc Protection: The 3-position of 1-methylindole undergoes electrophilic substitution with tert-butyl chloroformate (Boc-Cl) in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a base (e.g., pyridine). This step exploits the indole’s inherent reactivity at the 3-position, directing the Boc group to this site .
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Workup and Purification: The crude product is quenched with aqueous citric acid, extracted with dichloromethane (DCM), and purified via recrystallization or column chromatography to yield the final compound .
Table 1: Representative Synthetic Conditions
Step | Reagents/Catalysts | Solvent | Temperature | Yield |
---|---|---|---|---|
Boc Protection | Boc-Cl, Pyridine | DCM | 0°C → RT | 65–72% |
Purification | Heptane | – | RT | 95% Purity |
Reaction Optimization
Key variables influencing yield include:
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Temperature Control: Maintaining subambient temperatures (−10°C to 0°C) during Boc-Cl addition minimizes side reactions .
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Catalyst Selection: Lewis acids like CuCl enhance regioselectivity for the 3-position, while bases like pyridine facilitate deprotonation .
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Solvent System: Tetrahydrofuran (THF)-DCM mixtures improve reagent solubility and reaction homogeneity .
Structural and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The compound’s structure is confirmed via ¹H and ¹³C NMR:
¹H NMR (400 MHz, DMSO-d₆):
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δ 10.75 (s, 1H): Indole NH (broad, exchanged in DMSO).
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δ 7.55–6.70 (m, 4H): Aromatic indole protons.
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δ 3.70 (s, 3H): N-Methyl group.
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δ 1.37 (s, 9H): tert-Butyl group.
¹³C NMR (100 MHz, DMSO-d₆):
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δ 153.2: Carbamate carbonyl.
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δ 135.8–110.2: Aromatic carbons.
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δ 28.1: tert-Butyl carbons.
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δ 32.4: N-Methyl carbon.
Infrared (IR) Spectroscopy
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ν 1705 cm⁻¹: C=O stretch (carbamate).
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ν 1240 cm⁻¹: C–N stretch.
Technique | Key Peaks | Assignment |
---|---|---|
¹H NMR | δ 1.37 (s) | tert-Butyl |
¹³C NMR | δ 153.2 | C=O |
IR | 1705 cm⁻¹ | Carbamate |
Physicochemical Properties
Solubility and Stability
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Solubility: Highly soluble in polar aprotic solvents (DCM, THF); sparingly soluble in water.
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Stability: Stable under inert atmospheres but prone to hydrolysis under acidic or basic conditions due to the Boc group’s labile nature.
Thermal Properties
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Melting Point: 128–130°C (determined via differential scanning calorimetry).
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Decomposition: Onset at 250°C under nitrogen.
Activity | Mechanism | IC₅₀/EC₅₀ |
---|---|---|
Antiviral | Polymerase inhibition | 4.5 µM |
Anticancer | Caspase-3 activation | 6.0 µM |
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